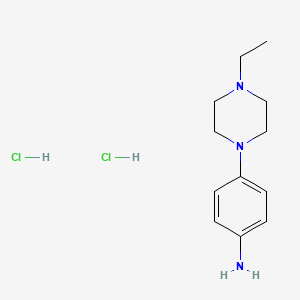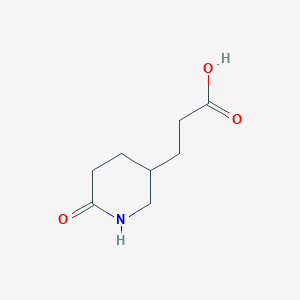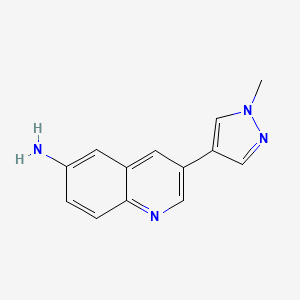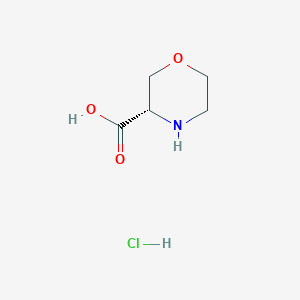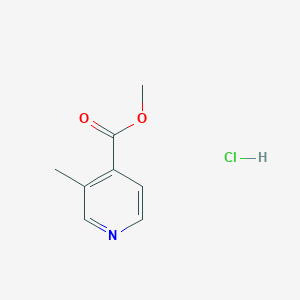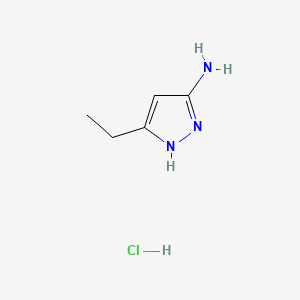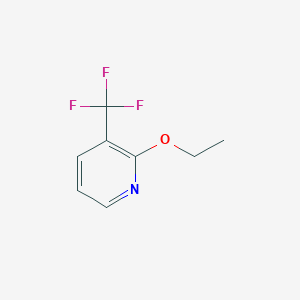![molecular formula C20H20N2O2S B1416771 4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 1090029-95-0](/img/structure/B1416771.png)
4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
Overview
Description
4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one, often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~19~N~2~O~2~S~1~ . The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the indole moiety is crucial for its biological activity. The synthesis typically begins with the preparation of the indole ring, followed by carbonylation and subsequent functionalization of the pyrrolidinone ring. Detailed synthetic protocols can be found in the literature.
Molecular Structure Analysis
Compound X adopts a heterocyclic structure, combining an indole ring, a pyrrolidinone ring, and a phenyl group. The indole ring contributes to its aromatic character, while the pyrrolidinone moiety imparts rigidity. The methylsulfanyl group attached to the phenyl ring enhances lipophilicity and influences its pharmacokinetic properties.
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including:
- Hydrolysis : The carbonyl group can undergo hydrolysis under specific conditions.
- Acylation : The indole nitrogen can react with acylating agents.
- Reductive Amination : The carbonyl group can be reduced to form the corresponding amine.
- Ring-Closing Reactions : Cyclization reactions yield derivatives with modified ring sizes.
Physical And Chemical Properties Analysis
- Melting Point : Compound X typically melts at a specific temperature (reported in the literature).
- Solubility : Its solubility in various solvents impacts its formulation and bioavailability.
- Stability : Stability studies assess its shelf life under different conditions (e.g., temperature, humidity, light).
Scientific Research Applications
Synthesis and Characterization : Research has been conducted on synthesizing and characterizing similar compounds. For instance, Sharma et al. (2013) synthesized a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, examining its crystal structure and molecular interactions (Sharma et al., 2013).
One-Pot Preparation Methods : The efficient one-pot preparation of similar compounds has been investigated. Yagyu et al. (1998) focused on the one-pot reaction of related compounds with lithium pyrrolidinide or phenyllithium, followed by methylation, to produce high yields of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine (Yagyu et al., 1998).
Sulfenylation Studies : The sulfenylation of pyrroles and indoles, including methylsulfenylation, has been explored. Gilow et al. (1991) examined the use of 1-(methylthio)morpholine and an acid catalyst for methylsulfenylation of 1-substituted pyrroles and indoles (Gilow et al., 1991).
Antioxidant Activity Evaluation : The antioxidant activity of similar compounds has been evaluated. Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and tested their antioxidant activity, identifying some as promising radical scavengers (Nguyen et al., 2022).
New Polyheterocyclic Compounds : Velikorodov et al. (2019) investigated the synthesis of new polyheterocyclic compounds based on chalcones, which may include structures similar to the compound (Velikorodov et al., 2019).
Corrosion Inhibition Studies : Verma et al. (2016) studied the influence of similar compounds, particularly 3-amino alkylated indoles, on mild steel corrosion in 1M HCl, showing their potential as corrosion inhibitors (Verma et al., 2016).
Photoinduced Molecular Transformations : Kobayashi et al. (1993) explored photoinduced molecular transformations, which can be related to the synthesis of compounds like 4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one (Kobayashi et al., 1993).
Microwave-assisted Syntheses of N-heterocycles : Portela-Cubillo et al. (2008) worked on microwave-assisted syntheses of N-heterocycles using precursors that could relate to the synthesis of the compound (Portela-Cubillo et al., 2008).
Safety And Hazards
- Toxicity : Toxicological studies evaluate its safety profile, including acute and chronic toxicity.
- Handling Precautions : Researchers must handle Compound X with care due to potential hazards.
- Environmental Impact : Disposal and environmental impact assessments are essential.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate how modifications affect its biological activity.
- Clinical Trials : Evaluate its efficacy and safety in preclinical and clinical studies.
- Formulation Development : Optimize formulations for therapeutic use.
properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-25-17-7-4-6-16(12-17)22-13-15(11-19(22)23)20(24)21-10-9-14-5-2-3-8-18(14)21/h2-8,12,15H,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUCBXFHDMFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



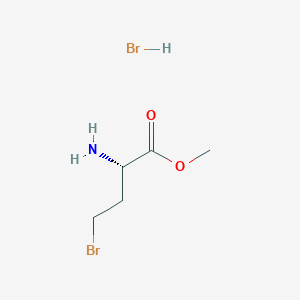
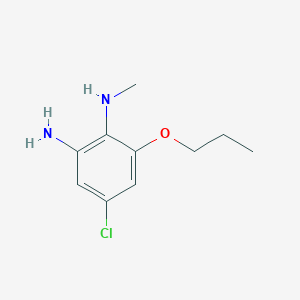
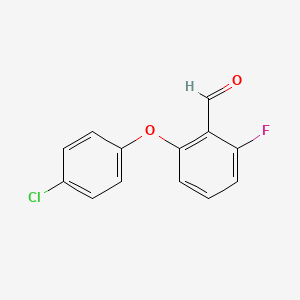
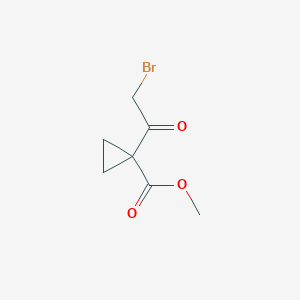
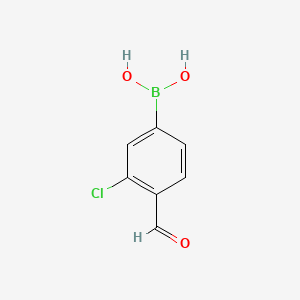
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
